molecular formula C7H15NO B13397004 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL

1-(1-Methylpyrrolidin-2-YL)ethan-1-OL

Katalognummer: B13397004
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: LGZVZTBBCKQEPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methylpyrrolidin-2-YL)ethan-1-OL is an organic compound with the molecular formula C7H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL can be achieved through several routes. One common method involves the reaction of 1-methylpyrrolidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as sodium or potassium hydroxide, and is carried out at elevated temperatures to ensure complete conversion .

In industrial settings, the production of this compound may involve more complex processes to ensure high purity and yield. For instance, the use of advanced distillation techniques and purification steps can help achieve the desired product quality .

Analyse Chemischer Reaktionen

1-(1-Methylpyrrolidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a ketone, while reduction with NaBH4 can produce an alcohol.

Wirkmechanismus

The mechanism of action of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(1-Methylpyrrolidin-2-YL)ethan-1-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical and biological properties. Its chiral nature and versatility in various reactions make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

1-(1-methylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3

InChI-Schlüssel

LGZVZTBBCKQEPT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCN1C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.